Cilastatin-15N-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cilastatin-15N-d3 is a compound that is both 15N-labeled and deuterium-labeled. It is a derivative of Cilastatin, which is known for its role as a reversible, competitive inhibitor of renal dehydropeptidase I. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin-15N-d3 involves the incorporation of stable heavy isotopes of nitrogen (15N) and deuterium (d3) into the Cilastatin molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the synthesis of labeled precursors, their incorporation into the Cilastatin molecule, and purification to achieve high purity levels. The final product is then subjected to rigorous quality control to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cilastatin-15N-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cilastatin-15N-d3 is used extensively in scientific research due to its labeled isotopes, which make it an excellent tracer for studying drug metabolism and pharmacokinetics. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the role of enzymes in drug metabolism.
Nephrotoxicity Studies: Used in research to study the protective effects against nephrotoxicity induced by other drugs .
Wirkmechanismus
Cilastatin-15N-d3 exerts its effects by inhibiting renal dehydropeptidase I, an enzyme responsible for the metabolism of certain beta-lactam antibiotics. By inhibiting this enzyme, this compound prevents the degradation of these antibiotics, thereby enhancing their efficacy. The molecular targets include the active site of renal dehydropeptidase I, and the pathways involved are related to the inhibition of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilastatin: The parent compound, which is not isotopically labeled.
Imipenem: Often used in combination with Cilastatin to prevent its degradation.
Relebactam: Another compound used in combination with Cilastatin and Imipenem for enhanced antibacterial activity
Uniqueness
Cilastatin-15N-d3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C16H26N2O5S |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |
InChI-Schlüssel |
DHSUYTOATWAVLW-MAVRWZHLSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.